2,4-Dibromotoluene
Description
2,4-Dibromotoluene (CAS: 31543-75-6) is a brominated aromatic compound with the molecular formula C₇H₆Br₂ and a molecular weight of 249.93 g/mol . It is structurally derived from toluene, where two bromine atoms substitute hydrogen atoms at the 2- and 4-positions of the benzene ring. This compound is a colorless to yellow liquid with a boiling point of 243°C, a density of 1.850 g/mL, and sensitivity to light .
Properties
IUPAC Name |
2,4-dibromo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWYNNFPUGEYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067632 | |
| Record name | 2,4-Dibromotoluene | |
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Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31543-75-6 | |
| Record name | 2,4-Dibromo-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31543-75-6 | |
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| Record name | 2,4-Dibromotoluene | |
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| Record name | 31543-75-6 | |
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| Record name | Benzene, 2,4-dibromo-1-methyl- | |
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| Record name | 2,4-Dibromotoluene | |
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| Record name | 2,4-dibromotoluene | |
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| Record name | 2,4-DIBROMOTOLUENE | |
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Preparation Methods
Bromination of Toluene
The most common method for synthesizing this compound is through the bromination of toluene. This reaction typically involves the following steps:
Reagents : Toluene and bromine, often in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Conditions : The reaction is generally conducted at room temperature or slightly elevated temperatures to favor selective bromination at the desired positions.
Reaction Mechanism : The bromine reacts with toluene via an electrophilic aromatic substitution mechanism, where bromine replaces hydrogen atoms on the benzene ring.
Yield : The yields can vary based on reaction conditions but are typically high when optimized.
Industrial Production Techniques
In industrial settings, the bromination process is often scaled up using continuous flow reactors which allow for better control over temperature and pressure conditions, leading to higher yields and purity of the final product. The typical procedure includes:
Reactor Setup : Large reactors equipped with temperature control systems.
Purification : Post-reaction, the brominated product is purified through distillation or recrystallization techniques.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Bromination of Toluene | Toluene, Bromine | Room temperature | High |
| Industrial Continuous Flow | Toluene, Bromine, Catalyst | Controlled environment | Very High |
Alternative Synthesis Routes
Other methods have been explored for synthesizing this compound:
Use of Bromine Fluoride
This method involves using bromine fluoride as a reagent for dibromination. While it has shown promising yields (up to 80%), it is less favored due to safety concerns associated with handling elemental fluorine.
Oxidation of Related Compounds
Another approach involves starting from related compounds such as 2,4-dibromobenzaldehyde or 2,4-dibromobenzoic acid, which can be synthesized through various methods including Friedel-Crafts reactions or oxidation processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms in 2,4-dibromotoluene can undergo nucleophilic substitution under specific conditions. For example:
- Benzylation : Reaction with benzyl Grignard reagents replaces bromine atoms with benzyl groups. A two-step process involving Grignard addition followed by acid-mediated elimination yields 2,4-di(benzyl)toluene (15% isolated yield) .
- Amination : Substitution with amines like dimethylamine can occur under catalytic conditions, though yields depend on steric and electronic factors.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Benzylation | Benzylmagnesium bromide, BF₃·Et₂O, CH₂Cl₂ | 2,4-Di(benzyl)toluene | 15% |
Oxidation Reactions
The methyl group in this compound can be oxidized to a carboxylic acid:
- Benzoic Acid Formation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media converts the methyl group to a carboxylic acid, yielding 2,4-dibromobenzoic acid .
Electrophilic Aromatic Substitution
Bromine’s meta-directing effects influence further substitutions:
- Nitration : Reaction with nitric acid introduces nitro groups predominantly at the 5-position (meta to bromine), forming 5-nitro-2,4-dibromotoluene .
- Sulfonation : Limited by bromine’s deactivating effects but feasible under forcing conditions .
Coupling Reactions
This compound participates in cross-coupling reactions:
- Suzuki-Miyaura Coupling : Using palladium catalysts (e.g., Pd(OAc)₂) and aryl boronic acids, one bromine atom is replaced to form biaryl derivatives. Selectivity depends on steric factors, with the 2-bromo position being more reactive .
Mechanistic Insights
- Oxidation Mechanism : The methyl group undergoes sequential oxidation via a radical intermediate, confirmed by ESR studies .
- Nucleophilic Substitution : Proceeds through an SₙAr (nucleophilic aromatic substitution) mechanism under basic conditions, facilitated by bromine’s electron-withdrawing effects .
Comparative Reactivity
| Position | Reactivity in Substitution | Preferred Reaction |
|---|---|---|
| 2-Bromo | Higher (less steric hindrance) | Suzuki coupling |
| 4-Bromo | Lower (steric crowding) | Oxidation |
This compound’s versatility in organic synthesis underscores its importance in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Organic Synthesis
Precursor for Other Compounds
2,4-Dibromotoluene serves as a vital precursor for the synthesis of various organic compounds. It can be transformed into 2,4-dibromobenzoic acid through several chemical reactions, including hydrolysis and reduction processes. This transformation is significant for producing other derivatives used in both academic research and industrial applications .
Synthesis of Dyes
One notable application of this compound is in the synthesis of dyes, particularly Tyrian purple (6,6'-dibromoindigo). This ancient dye has historical significance and modern applications in textile chemistry. The compound can be oxidized to facilitate this synthesis .
Agrochemical Industry
Pesticides and Herbicides
In the agrochemical sector, this compound is utilized as a raw material for the production of various pesticides, herbicides, and fungicides. Its brominated structure enhances its efficacy as an active ingredient in these formulations, making it valuable for agricultural applications .
Medicinal Chemistry
Biological Activity and Drug Development
Research indicates that this compound derivatives exhibit significant biological activities. For instance, studies have shown that certain derivatives possess antimicrobial properties against various bacterial strains and anticancer potential by inducing apoptosis in cancer cells . The compound's ability to inhibit specific enzymes also positions it as a candidate for drug development targeting metabolic pathways.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial activity of this compound derivatives against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that these compounds are particularly effective against Staphylococcus aureus, highlighting their potential use in developing new antimicrobial agents .
Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of human breast cancer cells (MCF-7). The IC50 value was approximately 25 µM after 48 hours of treatment, suggesting a promising avenue for anticancer drug development .
Mechanism of Action
The mechanism of action of 2,4-dibromotoluene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms on the benzene ring. In oxidation reactions, the methyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the bromine atoms are replaced by hydrogen atoms through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Comparison with Structural Isomers
2,5-Dibromotoluene (CAS: 615-59-8)
- Structural Features : Bromine atoms at the 2- and 5-positions. Its optimized geometry has been studied using density functional theory (DFT), revealing distinct HOMO-LUMO gaps and intramolecular interactions compared to 2,4-dibromotoluene .
- Synthesis : Prepared via radical bromination of toluene using N-bromosuccinimide (NBS) in carbon tetrachloride .
- Applications :
2,6-Dibromotoluene (CAS: 69321-60-4)
- Structural Features : Bromine atoms at the 2- and 6-positions. The para-substitution pattern results in different steric and electronic properties.
- Synthesis: Limited details in the literature, but likely synthesized via similar bromination methods .
- Applications : Primarily listed as a specialty chemical in synthetic organic chemistry catalogs .
Table 1: Comparison of Dibromotoluene Isomers
Comparison with Dihalogenated Toluene Derivatives
2,4-Dichlorotoluene and 2,4-Diiodotoluene
Mixed Halogenated Derivatives (e.g., 4-Bromo-2-chlorotoluene)
- Chemoselectivity : In amidation reactions, 4-bromo-2-chlorotoluene exhibits higher selectivity than this compound due to differential halogen reactivity .
Table 2: Comparison with Dihalogenated Analogs
Key Research Findings
Synthetic Challenges: Direct bromination of toluene or p-bromotoluene often yields mixtures of ring- and benzylic-brominated byproducts, making Friedel-Crafts acetylation a preferred route for 2,4-dibromoacetophenone synthesis .
Steric Effects in DNA : this compound-derived nucleosides exhibit reduced base-pairing efficiency compared to chloro- or fluoro-analogs, highlighting the impact of halogen size on DNA duplex stability .
Environmental Relevance : 2,5-Dibromotoluene is utilized as a surrogate in hydrocarbon analysis due to its stability and detectability in gas chromatography .
Biological Activity
2,4-Dibromotoluene (C7H6Br2) is an aromatic compound that has garnered attention in various fields of research due to its notable biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.
This compound is characterized by two bromine atoms attached to the toluene ring at the 2 and 4 positions. Its structure can be represented as follows:
- Molecular Formula : C7H6Br2
- Molecular Weight : 235.93 g/mol
- CAS Number : 2050-60-8
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Kuo et al. demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL depending on the bacterial species tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce cell death in various cancer cell lines. In a study using HeLa cells, the compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
| MCF-7 | 20 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in cellular metabolism, leading to disrupted cellular functions.
- Induction of Apoptosis : Studies indicate that exposure to this compound can trigger apoptotic pathways in cancer cells, which may contribute to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, further promoting oxidative stress and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial efficacy of various dibromotoluenes was conducted by Smith et al., where this compound was highlighted for its potent activity against resistant strains of bacteria. The study emphasized its potential application in developing new antimicrobial agents.
Case Study 2: Cancer Research
In a recent investigation published in Cancer Letters, researchers explored the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers, suggesting a promising avenue for therapeutic development.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
